

# Alnodesertib (ART0380): A Technical Guide to its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the discovery and development timeline of Alnodesertib (**ART0380**), a potent and selective Ataxia-Telangiectasia and Rad3-related (ATR) kinase inhibitor. The content herein details the preclinical and clinical journey of this promising anti-cancer agent, with a focus on quantitative data, experimental methodologies, and key signaling pathways.

## **Discovery and Preclinical Development**

Alnodesertib, formerly known as **ART0380**, was discovered through a collaborative effort between The University of Texas MD Anderson Cancer Center and ShangPharma Innovation. [1] The molecule was identified as a potent and selective inhibitor of ATR kinase, a critical enzyme in the DNA Damage Response (DDR) pathway.[2][3] Artios Pharma in-licensed the compound in 2019 and has since been leading its development.[1][3]

## **Preclinical Pharmacology**

ART0380 has demonstrated potent and selective inhibition of the ATR-ATRIP complex.[4] Preclinical studies have shown its efficacy as a monotherapy in tumor models with defects in DNA repair, particularly those with Ataxia-Telangiectasia Mutated (ATM) deficiency, highlighting a synthetic lethal relationship.[5][6] Furthermore, ART0380 has shown synergistic anti-tumor effects when combined with DNA-damaging agents like gemcitabine and PARP inhibitors, as well as with immunotherapy (anti-PD1).[5][6]



Table 1: Preclinical Activity of Alnodesertib (ART0380)

| Assay Type                        | Target/Cell Line                                 | IC50 / Effect                     |
|-----------------------------------|--------------------------------------------------|-----------------------------------|
| Biochemical Assay                 | ATR-ATRIP complex                                | 51.7 nM[4]                        |
| Cellular Assay (pChk1 inhibition) | -                                                | -                                 |
| In vivo efficacy                  | ATM-deficient xenograft models                   | Strong tumor growth inhibition[5] |
| Combination studies               | with gemcitabine, olaparib, irinotecan, anti-PD1 | Strong synergy[5]                 |

#### **Experimental Protocols**

ATR Kinase Inhibition Assay: The inhibitory activity of Alnodesertib against the ATR-ATRIP kinase complex was determined using a biochemical assay. The assay measures the phosphorylation of a substrate peptide by the purified enzyme in the presence of varying concentrations of the inhibitor. The IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, is then calculated.

Cellular Phospho-Chk1 (pChk1) Inhibition Assay: To assess the cellular activity of Alnodesertib, a phospho-Chk1 immunoassay is employed. Cancer cell lines are treated with a DNA-damaging agent to activate the ATR pathway, followed by incubation with varying concentrations of Alnodesertib. The levels of phosphorylated Chk1 (a downstream target of ATR) are then measured using an antibody-based detection method. A decrease in pChk1 levels indicates the inhibition of ATR activity within the cells.

In vivo Xenograft Studies: Human tumor cell lines, particularly those with known ATM deficiencies, are implanted into immunocompromised mice. Once tumors are established, mice are treated with Alnodesertib as a monotherapy or in combination with other agents. Tumor growth is monitored over time, and the efficacy of the treatment is assessed by comparing tumor volumes in treated versus control groups.

# **Clinical Development**



The clinical development of Alnodesertib is primarily focused on the ongoing Phase 1/2a STELLA trial (NCT04657068). This open-label, multi-center study is designed to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of Alnodesertib as a monotherapy and in combination with chemotherapy in patients with advanced or metastatic solid tumors, with a focus on those with DDR deficiencies.[3][7]

**Key Milestones in the Development of Alnodesertib** 

(ART0380)

| Year           | Milestone                                                                                                                                                    |  |
|----------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------|--|
| 2019           | Artios Pharma in-licenses ART0380 from The University of Texas MD Anderson Cancer Center and ShangPharma Innovation.[1][3]                                   |  |
| December 2020  | Investigational New Drug (IND) application for ART0380 is approved.[6]                                                                                       |  |
| February 2021  | The first clinical study of ART0380 (NCT04657068) is initiated.[3]                                                                                           |  |
| September 2025 | The U.S. FDA grants Fast Track designation to Alnodesertib in combination with irinotecan for the treatment of ATM-negative metastatic colorectal cancer.[8] |  |

## **Clinical Efficacy**

Preliminary results from the STELLA trial have been encouraging. Data presented at the American Association for Cancer Research (AACR) Annual Meeting in 2025 showed that Alnodesertib, in combination with low-dose irinotecan, demonstrated a confirmed overall response rate (cORR) in patients with ATM-deficient solid tumors.[8]

Table 2: Preliminary Clinical Efficacy of Alnodesertib (ART0380) in the STELLA Trial (as of February 2025)



| Patient Population               | Treatment                          | Confirmed Overall<br>Response Rate (cORR) |
|----------------------------------|------------------------------------|-------------------------------------------|
| ATM-negative and ATM-low cancers | Alnodesertib + low-dose irinotecan | 37% (14/38)                               |
| ATM-negative cancers             | Alnodesertib + low-dose irinotecan | 50% (10/20)                               |
| ATM-low cancers                  | Alnodesertib + low-dose irinotecan | 22% (4/18)                                |

# Visualizing the Science Behind Alnodesertib Signaling Pathway of ATR Inhibition





Click to download full resolution via product page

Caption: ATR Signaling Pathway and the Mechanism of Action of Alnodesertib.

#### **Experimental Workflow for Preclinical Evaluation**





Click to download full resolution via product page

Caption: A generalized workflow for the preclinical evaluation of Alnodesertib.

#### **Alnodesertib Development Logic**



Click to download full resolution via product page

Caption: The logical progression of Alnodesertib's drug development pathway.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Artios Pharma Reports Differentiated Clinical Activity in STELLA Phase 1/2a Study for Lead Program ART0380 at the American Association for Cancer Research (AACR) Annual Meeting 2025 - Artios Pharma [artios.com]
- 2. Discovery of ART0380, a Potent and Selective ATR Kinase Inhibitor Undergoing Phase 2 Clinical Studies for the Treatment of Advanced or Metastatic Solid Cancers PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Artios Pharma Announces the Start of First Clinical Study with the Dosing of its ATR Inhibitor, ART0380, to Patients [prnewswire.com]
- 4. artios.com [artios.com]
- 5. researchgate.net [researchgate.net]
- 6. alnodesertib (ATR inhibitor) Artios Pharma [artios.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. A Study of ART0380 for the Treatment of Advanced or Metastatic Solid Tumors [clin.larvol.com]
- To cite this document: BenchChem. [Alnodesertib (ART0380): A Technical Guide to its Discovery and Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15620159#alnodesertib-art0380-discovery-and-development-timeline]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com